Technical Whitepaper: 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (CAS 1423117-50-3) in Targeted Drug Discovery
Executive Summary In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic incorporation of bifunctional building blocks....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic incorporation of bifunctional building blocks. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (CAS 1423117-50-3) is a highly specialized aliphatic diamine derivative featuring a terminal secondary amine and a pre-installed 3,3-dimethylurea moiety. This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale in drug design, and step-by-step synthetic workflows for its integration into targeted therapeutics, particularly kinase inhibitors.
Physicochemical & Structural Profiling
Understanding the fundamental properties of CAS 1423117-50-3 is critical for predicting its behavior in both synthetic environments and biological systems. The molecule acts as a versatile pharmacophore, providing both a solubilizing basic center and a rigidified hydrogen-bonding network[1].
Table 1: Physicochemical & Structural Properties of CAS 1423117-50-3
Property
Value
Structural Significance
Chemical Name
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
Defines the bifunctional aliphatic-urea nature.
CAS Registry Number
1423117-50-3
Unique identifier for procurement and safety tracking.
Molecular Formula
C6H15N3O
Low molecular weight (145.20 g/mol ) ensures high ligand efficiency when appended to a core.
SMILES
O=C(N(C)C)NCCNC
Highlights the terminal secondary amine and the 3,3-dimethylurea motif.
H-Bond Donors
2
Urea -NH- and secondary amine -NH- facilitate target binding.
H-Bond Acceptors
2
Urea C=O and amine N act as interaction points.
GHS Classification
Danger (UN 2735)
Typical for low-MW aliphatic amines; requires inert atmosphere handling.
Structural Rationale in Drug Design
The integration of CAS 1423117-50-3 into a drug scaffold is driven by two primary mechanistic goals: target engagement and physicochemical modulation.
Target Engagement (The Urea Motif):2[2]. They form stable, bidentate hydrogen bonds with protein targets. In the context of kinase inhibitors (e.g., Sorafenib or Lenvatinib analogs), the urea group frequently interacts with conserved Aspartate or Glutamate residues in the DFG-out conformation of the kinase hinge region, locking the enzyme in an inactive state[2].
Physicochemical Modulation (The Amine Tail): Flat, aromatic kinase inhibitors often suffer from poor aqueous solubility.3[3].
Table 2: Comparative Reactivity Profile for Synthesis
To understand why a medicinal chemist would select this specific building block over a standard diamine, we must compare their reactivity profiles.
Feature
CAS 1423117-50-3
Unsubstituted Ethylenediamine
Consequence in Synthesis
Nucleophilic Sites
1 (Terminal Secondary Amine)
2 (Both Primary Amines)
CAS 1423117-50-3 prevents unwanted dimerization or cross-linking.
Because the urea nitrogen's lone pair is delocalized into the carbonyl pi-system, it is non-nucleophilic under standard conditions. This inherent orthogonal reactivity allows the terminal secondary amine to act as the sole nucleophile, eliminating the need for complex protection/deprotection steps.
Objective: Append the 3,3-dimethylurea solubilizing tail to a heteroaryl electrophile (e.g., a 2-chloropyrimidine core).
Step-by-Step Methodology & Causality:
Preparation: Dissolve the 2-chloropyrimidine core (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.
Causality: DMF is a polar aprotic solvent that stabilizes the charged Meisenheimer complex transition state, significantly accelerating the SNAr reaction. Nitrogen prevents oxidative degradation of the amine.
Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) followed by CAS 1423117-50-3 (1.2 mmol) dropwise at room temperature.
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct. Without it, the generated HCl would protonate the secondary amine of CAS 1423117-50-3, rendering it non-nucleophilic and halting the reaction.
Reaction: Elevate the temperature to 80°C and stir for 4–6 hours.
Causality: The terminal secondary amine is moderately sterically hindered; thermal energy is required to overcome the activation barrier of the addition-elimination sequence. The internal urea nitrogen remains inert.
Workup: Cool to room temperature, quench with ice water (20 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).
Causality: The LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination during purification.
Self-Validation System (Analytical Confirmation):
LC-MS (ESI+): Analyze the crude mixture. A successful reaction is validated by the appearance of the
[M+H]+
peak corresponding to the exact mass of the coupled product, and the total disappearance of the starting material peak.
1H NMR (DMSO-d6): Following flash chromatography, validation is confirmed by the downfield shift of the N-methyl protons (from ~2.3 ppm in the free amine to >3.0 ppm) due to the electron-withdrawing pyrimidine ring, and the presence of the intact 6-proton singlet at ~2.8 ppm corresponding to the 3,3-dimethylurea group.
Visualizing the Synthetic & Pharmacological Pathways
Synthetic workflow and validation for CAS 1423117-50-3 coupling.
Pharmacophore interactions of the CAS 1423117-50-3 moiety within a kinase pocket.
Thermodynamic Stability and Melting Point Determination of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea: A Technical Guide
Executive Summary In the landscape of modern drug development and synthetic chemistry, asymmetric urea derivatives serve as critical pharmacophores and versatile building blocks. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and synthetic chemistry, asymmetric urea derivatives serve as critical pharmacophores and versatile building blocks. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (CAS: 1423117-50-3) is a highly specialized aliphatic urea compound characterized by a dimethyl-substituted urea core and a flexible secondary amine tether. Understanding its thermodynamic stability and precise melting point is paramount for formulation scientists, as these parameters dictate the compound's behavior during milling, lyophilization, and long-term storage.
This whitepaper provides an in-depth technical framework for evaluating the thermal properties and degradation kinetics of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, bridging fundamental physical chemistry with field-proven analytical protocols.
Molecular Architecture and Thermodynamic Profiling
The physicochemical behavior of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (
C6H15N3O
, MW: 145.20 g/mol ) is governed by the juxtaposition of two distinct functional domains:
The Urea Core : Provides high thermodynamic stability. The resonance stabilization of the N-C(=O)-N system results in a high activation energy (
Ea
) for hydrolytic cleavage.
The 2-(Methylamino)ethyl Chain : Introduces conformational flexibility and a basic secondary amine. This moiety significantly increases the molecule's propensity for intermolecular hydrogen bonding and hygroscopicity.
Causality in Thermal Behavior
The melting point of a crystalline solid is a macroscopic manifestation of its crystal lattice energy. For this compound, the secondary amine acts as both a hydrogen bond donor and acceptor, creating a complex, tightly bound lattice. However, the inherent hygroscopicity of the amine means that trace atmospheric moisture can easily be absorbed. Water molecules intercalate into the lattice, acting as a plasticizer that disrupts hydrogen bonding. This is the primary cause of melting point depression and peak broadening observed in poorly handled samples. Consequently, rigorous thermal analysis requires strict environmental controls to differentiate true polymorphic transitions from moisture-induced melting point variations.
Table 1: Theoretical Physicochemical Profile
Parameter
Value / Characteristic
Analytical Implication
Molecular Formula
C6H15N3O
Identifiable via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight
145.20 g/mol
Low molecular weight suggests potential volatility at high temperatures.
Hydrogen Bond Donors
2 (Urea -NH, Amine -NH)
Drives crystal lattice formation; sensitive to moisture.
Hydrogen Bond Acceptors
2 (Carbonyl =O, Amine -N)
Facilitates interaction with excipients in solid dispersions.
Thermodynamic State
Endothermic hydrolysis
Requires elevated temperature/extreme pH to force degradation.
Experimental Methodologies for Thermal Analysis
To establish a self-validating thermal profile, researchers must employ orthogonal analytical techniques. Thermogravimetric Analysis (TGA) must precede Differential Scanning Calorimetry (DSC) to ensure that the observed endothermic events are true phase transitions (melting) rather than thermal decomposition [3].
Protocol 1: TGA and DSC Workflow (per USP <891>)
Causality Check: Running an empty reference pan and calibrating with Indium ensures that the measured enthalpy of fusion (
ΔHf
) is an absolute thermodynamic value, free from instrument bias.
Sample Preparation : Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum DSC pan. If concomitant TGA is performed, use a pin-hole lid to allow the escape of trace volatiles (e.g., absorbed water).
Instrument Calibration : Calibrate the DSC using high-purity Indium (
Tm=156.6∘C
) to ensure thermodynamic accuracy.
TGA Pre-Screening : Run the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min). Confirm that no significant mass loss (<0.5%) occurs prior to the expected melting range.
DSC Thermal Profiling : Equilibrate the DSC at 25°C. Heat the sample at a controlled ramp rate of 10°C/min up to 200°C under a nitrogen atmosphere.
Data Analysis : Calculate the extrapolated onset temperature (
Tonset
) as the true thermodynamic melting point. Integrate the area under the endothermic peak to determine the enthalpy of fusion (
ΔHf
).
Protocol 2: Capillary Melting Point Determination (per USP <741>)
Desiccation (Critical Step) : Dry the compound under vacuum at ambient temperature for 24 hours. Skipping this step will result in moisture-induced melting point depression.
Pulverization & Packing : Gently pulverize the dried sample. Introduce the powder into a glass capillary tube (1.0 mm inner diameter) to a packed height of exactly 3 mm [2].
Heating Ramp : Insert the capillary into the melting point apparatus. Rapidly heat to approximately 5°C below the expected
Tonset
determined via DSC, then reduce the heating rate to exactly 1°C/min.
Observation : Record
T1
(first detectable liquid phase) and
T2
(complete liquefaction).
Figure 1: Orthogonal workflow for the thermal analysis and melting point determination of urea derivatives.
Thermodynamic Stability and Degradation Kinetics
The thermodynamic stability of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is evaluated using the Arrhenius equation (
k=Ae−Ea/RT
) and the Eyring model to determine the Gibbs free energy of activation (
ΔG‡
).
Hydrolytic and Oxidative Pathways
While the urea bond is highly stable (hydrolysis is nonspontaneous at room temperature,
ΔG>0
,
ΔH>0
) [4], the molecule is not impervious to degradation. The terminal secondary amine acts as a localized base. In the presence of absorbed moisture, this amine can raise the microenvironmental pH of the crystal lattice, auto-catalyzing the slow hydrolysis of the urea core under elevated thermal stress. Furthermore, aliphatic amines are susceptible to oxidative degradation via radical mechanisms when exposed to light and oxygen, leading to the formation of N-oxides.
Figure 2: Primary thermodynamic degradation pathways for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.
Regulatory Stability Testing Framework
To validate the thermodynamic stability profile for regulatory submission, forced degradation and long-term stability studies must be conducted in accordance with ICH Q1A(R2) guidelines [1]. Because of the compound's hygroscopic amine tail, humidity control during these studies is just as critical as temperature control.
Table 2: Recommended ICH Q1A(R2) Stability Matrix
Study Type
Storage Condition
Minimum Duration
Analytical Focus
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 Months
Baseline thermodynamic stability; API assay via HPLC.
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 Months
Monitored if significant change occurs at accelerated conditions.
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
Moisture-induced melting point depression; hydrolytic degradants.
Stress (Forced)
60°C / Ambient RH
14 Days
Arrhenius kinetic modeling; determination of
Ea
and
ΔG‡
.
By adhering to this structured approach—combining rigorous sample desiccation, orthogonal thermal analysis (DSC/TGA), and ICH-compliant stability matrices—researchers can accurately map the thermodynamic boundaries of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, ensuring its viability as a stable component in advanced drug development.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
Compliance with amended General Chapter USP <741> Melting Range or Temperature
Source: ChemRxiv / METTLER TOLEDO
URL:[Link]
The Importance of Thermal Analysis and Sample Preparation (USP <891>)
Source: Particle Technology Labs
URL:[Link]
Kinetics and thermodynamics of urea hydrolysis
Source: Canadian Journal of Soil Science
URL:[Link]
Foundational
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea safety data sheet (SDS) and handling guidelines
Comprehensive Safety and Handling Guide for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea: A Structural and Mechanistic Perspective Executive Summary For researchers and drug development professionals, handling bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea: A Structural and Mechanistic Perspective
Executive Summary
For researchers and drug development professionals, handling bifunctional aliphatic compounds requires a rigorous understanding of molecular causality. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (C₆H₁₅N₃O) is a specialized chemical entity characterized by a stable urea backbone flanked by a tertiary amine-like dimethyl substitution and a highly reactive secondary aliphatic amine. This whitepaper synthesizes the physicochemical behavior, toxicological hazards, and regulatory handling protocols for this compound, focusing heavily on the critical risk of nitrosamine formation—a primary concern in modern pharmaceutical synthesis[1].
Structural Profiling and Physicochemical Causality
To establish a self-validating safety protocol, we must first analyze the molecule's structural components. The molecule contains two distinct functional domains:
The Urea Core (N-CO-N): Confers thermal stability, high polarity, and water solubility. Substituted ureas generally exhibit low to moderate acute toxicity but can act as localized irritants.
The 2-(Methylamino)ethyl Moiety: This secondary aliphatic amine dictates the compound's aggressive basicity (estimated pKa ~10.0–10.5) and nucleophilicity.
Because of the secondary amine, the compound readily absorbs atmospheric carbon dioxide to form carbamate salts (amine "blooming") and is highly susceptible to oxidation.
Table 1: Extrapolated Physicochemical Profile
Property
Value / Description
Mechanistic Rationale
Molecular Formula
C₆H₁₅N₃O
-
Molecular Weight
145.20 g/mol
-
Physical State
Viscous liquid or low-melting solid
Hydrogen bonding from the secondary amine and urea core prevents high crystalline lattice energy.
Solubility
Miscible in H₂O, MeOH, DCM
High polarity and hydrogen-bond donor/acceptor capabilities.
Reactivity
Nucleophilic, Basic
The unhindered lone pair on the secondary nitrogen acts as a strong nucleophile and Lewis base.
Toxicological Hazards and SDS Framework
The safety data sheet (SDS) for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is driven primarily by the aliphatic amine moiety. According to the Occupational Safety and Health Administration (OSHA), aliphatic amines are strong bases and are considered severe eye and skin irritants, capable of causing contact dermatitis and respiratory distress[2].
Table 2: GHS Hazard Classifications & Causality
Hazard Class
GHS Code
Causality & Mechanism
Skin Corrosion / Irritation
Category 1B (H314)
The basicity of the secondary amine saponifies dermal lipids, leading to rapid cellular membrane disruption and chemical burns.
Serious Eye Damage
Category 1 (H318)
High pH and nucleophilicity cause rapid protein denaturation in corneal tissue.
Acute Toxicity (Oral/Dermal)
Category 4 (H302/H312)
Systemic absorption can lead to central nervous system depression or localized tissue necrosis.
Engineering Controls: Handling must occur in a continuously monitored fume hood. Because aliphatic amines have noticeable vapor pressures at room temperature, inhalation of vapors can cause severe irritation of the respiratory tract[2].
The Nitrosamine Risk: NDSRI Formation Pathways
In drug development, the most critical regulatory hazard associated with secondary amines is their propensity to form Nitrosamine Drug Substance-Related Impurities (NDSRIs) . The FDA and WHO have issued stringent guidelines regarding the presence of secondary amines, as they react readily with nitrosating agents (e.g., nitrites under acidic conditions) to form highly carcinogenic N-nitrosamines[1][3].
Secondary amines are the most reactive compounds toward nitrosating agents[4]. If 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is utilized in a synthetic sequence where sodium nitrite (NaNO₂) or nitrous acid is present (e.g., azide quenching or diazonium chemistry), the secondary amine will undergo rapid N-nitrosation.
Fig 1: Mechanistic pathway of N-nitrosamine formation from the secondary amine moiety.
Risk Mitigation: Ensure that all solvents and reagents are strictly nitrite-free. The source, quality, and purification of water used in downstream processing must also be monitored, as chloramine and trace nitrites in potable water can trigger nitrosamine formation[3].
Standard Operating Procedures (SOP): Safe Handling & Quenching
To guarantee trustworthiness and scientific integrity, experimental protocols must be self-validating. The following workflow ensures that the reactive amine is protected from atmospheric degradation during use, and safely neutralized during disposal.
Protocol 1: Inert Handling and Reaction Setup
Purging (Self-Validation of Atmosphere): Place the reaction vessel under high vacuum, then backfill with dry Argon. Causality: Argon is heavier than Nitrogen and provides a superior blanket to prevent atmospheric CO₂ from forming insoluble carbamate salts with the secondary amine.
Transfer: Use a chemically resistant syringe (glass with PTFE plunger) to transfer the compound. Avoid ambient air exposure.
Solvent Selection: Use strictly anhydrous, degassed solvents. Avoid using dichloromethane if prolonged heating is required, as secondary amines can slowly react with DCM to form quaternary ammonium salts.
Protocol 2: Quenching and Waste Segregation
Acidic Quenching: Upon reaction completion, quench the mixture with cold 1M Hydrochloric Acid (HCl).
Validation: Check the aqueous layer with pH paper. The pH must be < 3. This protonates the secondary amine, converting it into a highly water-soluble, non-volatile ammonium salt, instantly neutralizing its inhalation and dermal corrosion hazards.
Phase Separation: Extract the organic layer. The unreacted amine will remain entirely in the aqueous phase.
Waste Disposal: Dispose of the aqueous acidic amine waste in a dedicated, clearly labeled "Aqueous Amine Waste" container. Never mix with nitric acid or nitrite-containing waste streams to prevent in-situ nitrosamine generation[1].
Fig 2: Self-validating experimental workflow for handling secondary amine ureas.
Analytical Quantification (HPLC-MS)
For trace analysis and purity validation, volatile aliphatic amines require specific analytical methodologies, as they often streak on standard silica gel chromatography and exhibit poor UV absorbance.
Step-by-Step Analytical Methodology:
Derivatization (Optional but Recommended): Because the molecule lacks a strong chromophore, UV detection is challenging. React the sample with a derivatizing agent such as NBD chloride (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) to form a stable, highly fluorescent derivative[5].
Column Selection: Use an end-capped C18 reverse-phase column (e.g., 3 µm particle size) to prevent peak tailing caused by the interaction of the secondary amine with residual silanols on the stationary phase.
Mobile Phase: Use a gradient of Acetonitrile (MeCN) and Water. Crucially, add 0.1% Formic Acid to both phases.
Causality: Formic acid ensures the secondary amine remains fully protonated during the run, guaranteeing sharp peak shapes and rendering the method compatible with Electrospray Ionization Mass Spectrometry (ESI-MS).
Detection: Monitor via ESI-MS in positive ion mode. The expected [M+H]⁺ peak will be observed at m/z 146.2.
References
Opinion on Nitrosamines and Secondary Amines in Cosmetic Products
European Commission - Public Health[Link]
Control of Nitrosamine Impurities in Human Drugs
U.S. Food and Drug Administration (FDA)
[Link]
Annex 2: Guidelines on the Control of Nitrosamine Impurities
World Health Organization (WHO)[Link]
OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials)
Occupational Safety and Health Administration (OSHA)[Link]
OSHA Method 40: Methylamine and Volatile Aliphatic Amines
U.S. Environmental Protection Agency (EPA) / OSHA[Link]
Solubility Profile of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea in Polar and Non-Polar Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the solubility characteristics of 3,3-Dimethyl-1-[2-(methy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. Designed for professionals in chemical research and pharmaceutical development, this document elucidates the fundamental principles governing solubility, details a rigorous, self-validating experimental protocol for its determination, and presents a predictive analysis of the compound's behavior across a spectrum of polar and non-polar solvents. The methodologies are grounded in established scientific standards to ensure accuracy and reproducibility.
Foundational Principles: Understanding the Compound and Its Solubility
The utility of any chemical compound in a formulation, reaction mixture, or biological system is fundamentally linked to its solubility. For 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, a molecule with multiple functional groups, predicting and quantifying its solubility is a critical first step in its application. Solubility dictates key performance attributes such as bioavailability in drug delivery, reaction kinetics in synthesis, and the medium for analytical characterization.
The solubility of a solute in a solvent is governed by the well-established principle of "similia similibus solvuntur" or "like dissolves like"[1][2]. This principle is a macroscopic reflection of the intermolecular forces at the molecular level. The dissolution process can be understood as an energetic balance between three interactions:
Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea together in its solid state.
Solvent-Solvent Interactions: Energy must be input to create a cavity within the solvent to accommodate the solute molecule.
Solute-Solvent Interactions: Energy is released upon the formation of new attractive forces between the solute and solvent molecules.
A compound dissolves readily when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions[3].
Molecular Structure Analysis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
The structure of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is key to its solubility profile. It contains:
A urea moiety (-NH-CO-N(CH₃)₂): This group is highly polar and contains both hydrogen bond donors (the N-H group) and a strong hydrogen bond acceptor (the carbonyl C=O group).
A secondary amine (-NH-): This group also acts as a hydrogen bond donor and acceptor.
Alkyl groups (ethyl and methyl): These groups are non-polar and contribute to van der Waals interactions.
This combination of polar, hydrogen-bonding functional groups with non-polar hydrocarbon regions suggests that the compound will exhibit significant solubility in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility in non-polar solvents is expected to be limited.
A Validated Protocol for Experimental Solubility Determination
To ensure trustworthy and reproducible results, a standardized experimental approach is essential. The shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a compound due to its reliability and direct measurement of the saturated state[1][4].
Experimental Workflow: The Shake-Flask Method
The following diagram outlines the logical flow of the shake-flask protocol, ensuring that each step is conducted in a sequence that validates the final result.
Application Note: Step-by-Step Synthesis Protocol for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
Introduction & Scientific Rationale The urea functionality is a privileged structural motif in modern drug discovery, serving as a critical hydrogen-bond donor and acceptor to establish key drug-target interactions [1]....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The urea functionality is a privileged structural motif in modern drug discovery, serving as a critical hydrogen-bond donor and acceptor to establish key drug-target interactions [1]. Unsymmetrical ureas, in particular, are ubiquitous in kinase inhibitors, GPCR ligands, and other bioactive molecules.
The target compound, 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (also known as N-[2-(methylamino)ethyl]-N',N'-dimethylurea), is a highly versatile bifunctional building block. Synthesizing unsymmetrical ureas typically involves reacting an amine with an isocyanate or a carbamoyl chloride [3]. However, when utilizing a diamine precursor like N-methylethylenediamine, achieving absolute regioselectivity is a significant synthetic hurdle. While primary amines are kinetically more nucleophilic than secondary amines, direct acylation without protection frequently results in an intractable mixture of regioisomers and bis-urea adducts.
To establish a self-validating and high-yielding protocol, this guide utilizes a robust protection-deprotection strategy. By employing a carbamate protecting group (tert-butyloxycarbonyl, Boc) to temporarily mask the secondary amine [2], we ensure 100% regioselective urea formation at the primary amine site.
Causality of using Boc-protection to ensure absolute regioselectivity.
Synthetic Strategy & Causality
The synthesis is divided into two highly controlled stages:
Regioselective Coupling: tert-Butyl N-(2-aminoethyl)-N-methylcarbamate is reacted with N,N-dimethylcarbamoyl chloride. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct.
Deprotection & Catch-and-Release Isolation: Trifluoroacetic acid (TFA) is used to cleave the Boc group. Because the final product is a highly polar, water-soluble aliphatic amine, standard aqueous acid-base extraction often leads to poor isolated yields. To solve this, a Strong Cation Exchange (SCX) solid-phase extraction is employed. The acidic reaction mixture is loaded onto the SCX resin, which "catches" the protonated amine. Non-basic impurities are washed away, and the pure product is "released" using methanolic ammonia.
Synthetic workflow for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.
Experimental Protocols
Step 1: Synthesis of the Boc-Protected Intermediate
Objective: Form the unsymmetrical urea linkage without compromising the secondary amine.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.
Dissolution: Add tert-butyl N-(2-aminoethyl)-N-methylcarbamate (1.74 g, 10.0 mmol) to the flask and dissolve in 50 mL of anhydrous dichloromethane (DCM).
Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol) into the stirring solution.
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature minimizes exothermic side reactions and prevents the thermal degradation of the carbamoyl chloride.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours. Monitor completion via TLC (Ninhydrin stain will show the disappearance of the primary amine).
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a crude oil.
Step 2: Boc Deprotection and SCX Isolation
Objective: Remove the carbamate protecting group and isolate the highly polar free base.
Dissolution: Dissolve the crude Boc-protected intermediate in 20 mL of anhydrous DCM in a 100 mL round-bottom flask.
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
Acid Addition: Add Trifluoroacetic acid (TFA) (7.7 mL, 100.0 mmol) dropwise over 5 minutes. Causality: The deprotection generates CO₂ gas. Controlled addition prevents vigorous effervescence and solvent loss.
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA, yielding the TFA salt of the target compound.
Catch-and-Release Purification:
Dissolve the oily residue in a minimal amount of methanol (approx. 5 mL).
Load the solution onto a pre-conditioned SCX (Strong Cation Exchange) solid-phase extraction cartridge.
Wash the cartridge with 3 column volumes of methanol to elute non-basic impurities and residual TFA.
Elute the target free base using 3 column volumes of 2M Ammonia in Methanol.
Final Isolation: Concentrate the basic eluent under reduced pressure to afford pure 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea as a viscous oil.
Quantitative Data & Stoichiometry
Table 1: Reagent Stoichiometry for Step 1 & 2
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
174.24
1.0
10.0
1.74 g
N,N-Dimethylcarbamoyl chloride
107.54
1.1
11.0
1.18 g (1.01 mL)
DIPEA
129.25
2.0
20.0
2.58 g (3.48 mL)
TFA
114.02
10.0
100.0
11.40 g (7.70 mL)
Table 2: Expected Analytical Characterization
Analytical Method
Expected Signals / Values
Chemical Formula
C₆H₁₅N₃O
Exact Mass (ESI-MS)
[M+H]⁺ m/z calculated for C₆H₁₆N₃O⁺: 146.13; Found: ~146.1
Ghosh AK, Brindisi M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". Journal of Medicinal Chemistry. Source: nih.gov.
Strzelczyk A, et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents". Expert Opinion on Pharmacotherapy. Source: nih.gov.
Lebel H, et al. "“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas". Organic Process Research & Development. Source: acs.org.
Application
Application Note: Advanced Strategies for Incorporating 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Content Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profiling The incorporation of specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers
Content Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Profiling
The incorporation of specialized pharmacophores into peptide backbones is a cornerstone of modern peptidomimetic drug design. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a highly versatile, bifunctional-like building block. Structurally, it features a sterically hindered secondary amine (
N
-methyl) linked via an ethyl chain to a 3,3-dimethylurea moiety.
In the context of Solid-Phase Peptide Synthesis (SPPS), this molecule acts as a mono-nucleophilic secondary amine. The urea tail provides a robust hydrogen-bond acceptor/donor network, frequently utilized to enhance target residence time, improve aqueous solubility, and protect adjacent peptide bonds from proteolytic degradation. However, the steric bulk of the
N
-methyl group presents significant acylation challenges, necessitating optimized coupling and cleavage chemistries.
This application note details three divergent, field-proven strategies for incorporating this building block into synthetic peptides: C-terminal amidation, side-chain derivatization, and N-terminal urea capping.
Caption: Workflow of divergent SPPS strategies for incorporating the target secondary amine.
Strategy 1: C-Terminal Derivatization via Safety-Catch Resin Aminolysis
Causality & Logic
Standard SPPS builds peptides from the C-terminus to the N-terminus. Traditional acid-labile resins (e.g., Wang, Rink Amide) yield carboxylic acids or primary amides upon trifluoroacetic acid (TFA) cleavage. To install our bulky secondary amine at the C-terminus, we must utilize a nucleophilic cleavage strategy.
Kenner's safety-catch (4-sulfamylbutyryl) resin is the optimal choice. The sulfonamide linker remains completely stable during standard Fmoc/tBu SPPS elongation. Post-synthesis, the linker is alkylated (activated) to form an electron-deficient
N
-cyanomethyl sulfonamide, which is highly susceptible to nucleophilic displacement by 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, releasing the modified peptide into solution[1].
Caption: Mechanistic pathway of Kenner's safety-catch resin activation and subsequent aminolysis.
Validated Protocol: Safety-Catch Aminolysis
Self-Validation Checkpoint: The success of the activation step can be visually confirmed if using a dye, but practically, a micro-cleavage using a highly reactive primary amine (e.g., propylamine) followed by LC-MS ensures the resin is fully activated before committing the high-value target amine.
Resin Activation:
Swell the synthesized peptide-sulfamylbutyryl resin (1.0 eq, typically 0.5 mmol/g loading) in NMP for 30 minutes.
Add Iodoacetonitrile (20 eq) and N,N-Diisopropylethylamine (DIPEA) (10 eq) in NMP.
Agitate at room temperature for 24 hours. Shield from light.
Wash the activated resin extensively with NMP (5x), DMF (5x), and THF (5x).
Aminolysis (Cleavage):
Suspend the activated resin in a 1:1 mixture of anhydrous THF/DMF.
Add 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (5.0 eq) and catalytic 4-Dimethylaminopyridine (DMAP) (0.1 eq). Note: DMAP is critical here to overcome the steric hindrance of the
N
-methyl group.
Heat the suspension to 40°C and agitate gently for 12–18 hours.
Filter the cleavage cocktail and wash the resin with THF and DCM. Combine the filtrates and evaporate under reduced pressure to yield the C-terminally modified crude peptide.
Quantitative Data: Cleavage Efficiency
Table 1: Cleavage and Aminolysis Efficiency on Kenner's Safety-Catch Resin
Incorporating the urea derivative onto the side chain of an Aspartic or Glutamic acid residue requires orthogonal deprotection (e.g., using Glu(OAll) which is deprotected via Palladium catalysis). The primary challenge is the acylation of the sterically hindered secondary amine. Traditional carbodiimides (DIC) or first-generation benzotriazoles (HBTU) often result in incomplete coupling and promote epimerization at the activated
α
-carbon due to prolonged reaction times[2].
To solve this, we employ COMU , a third-generation uronium-type coupling reagent. COMU features a morpholino group that acts as an internal hydrogen bond acceptor, drastically enhancing solubility and reaction kinetics with hindered secondary amines. Furthermore, it generates water-soluble byproducts and exhibits a superior safety profile compared to explosive HOAt/HOBt derivatives[3].
Validated Protocol: Side-Chain Coupling
Self-Validation Checkpoint: Following orthogonal deprotection, perform a modified Kaiser test (or LC-MS of a micro-cleavage) to confirm the presence of the free carboxylate. Post-coupling, monitor the disappearance of the carboxylate mass via LC-MS.
Orthogonal Deprotection:
Swell the resin containing the Fmoc-Glu(OAll)- peptide in DCM.
Treat with
Pd(PPh3)4
(0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 2 x 30 minutes in the dark.
Wash sequentially with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd), and DMF.
COMU-Mediated Acylation:
Pre-activate the free side-chain carboxylate on-resin by adding COMU (3.0 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Note: The solution will turn orange-red, indicating active uronium species formation[3].
Add 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (3.0 eq) dissolved in a minimal volume of DMF.
Agitate at room temperature for 60 minutes.
Wash the resin with DMF (5x) and DCM (5x).
Quantitative Data: Coupling Reagent Efficacy
Table 2: Coupling Reagent Efficacy for Secondary Amine Acylation (On-Resin)
Coupling Reagent
Base
Solvent
Reaction Time
Conversion (%)
Epimerization (%)
HBTU/HOBt
DIPEA
DMF
120 min
45
5.2
HATU/HOAt
DIPEA
DMF
60 min
82
2.1
COMU
DIPEA
DMF
60 min
96
<1.0
DIC/Oxyma
Collidine
DMF
60 min
78
1.5
Strategy 3: N-Terminal Capping via Urea Linkage
Causality & Logic
To utilize the building block as an N-terminal cap, the peptide's N-terminal primary amine must be linked to the building block's secondary amine. Direct coupling is impossible; a carbonyl donor is required to form an unsymmetrical urea. 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice. It reacts with the N-terminal primary amine to form a stable, yet reactive, imidazolide intermediate. Subsequent addition of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea displaces the imidazole, yielding the desired urea linkage.
Validated Protocol: N-Terminal Urea Formation
Self-Validation Checkpoint: The standard Kaiser test is highly effective here. The resin will test positive (blue) after Fmoc deprotection. After CDI activation, the primary amine is consumed, and the Kaiser test must be negative (yellow) before adding the secondary amine.
CDI Activation:
Following final Fmoc deprotection, wash the resin thoroughly with anhydrous DCM. (Moisture will hydrolyze CDI).
Add CDI (5.0 eq) and DIPEA (2.0 eq) in anhydrous DCM/DMF (1:1).
Agitate for 45 minutes at room temperature.
Perform a Kaiser test. If positive, repeat the CDI coupling. If negative, proceed.
Wash the resin with anhydrous DCM (3x) to remove excess CDI.
Urea Formation:
Add 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (5.0 eq) and DIPEA (2.0 eq) in NMP.
Agitate at room temperature for 12 hours.
Wash the resin extensively with NMP, DMF, and DCM.
Proceed to standard global TFA cleavage (e.g., TFA/TIPS/Water 95:2.5:2.5).
References
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.3[3]
Application Note: 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea as a Strategic Precursor in the Synthesis of Targeted Kinase Inhibitor APIs
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale In modern medicinal chemistry, the design of active...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Strategic Rationale
In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that can simultaneously serve as synthetic linchpins and critical pharmacophores. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a highly specialized aliphatic precursor utilized extensively in the development of targeted therapies, particularly kinase inhibitors.
This molecule features two distinct functional domains:
A Secondary Amine (-NHCH3): Acts as a highly nucleophilic handle for regioselective coupling to heterocyclic scaffolds.
A Dimethylurea Moiety (-NH-C(=O)-N(CH3)2): Serves as a terminal hydrogen-bond donor/acceptor pair and a hydrotropic solubilizing group.
The incorporation of this specific moiety has been documented in the synthesis of advanced oncology drugs, including azaindole-based Aurora kinase inhibitors[1] and next-generation therapies targeting Trk inhibitor-resistant cancers[2].
Mechanistic Insights: Causality in Precursor Design
As a Senior Application Scientist, it is crucial to understand why this specific precursor is chosen over simpler diamines (like ethylenediamine) during lead optimization.
The Secondary Amine Advantage
The presence of the N-methyl group on the reacting amine provides critical steric bulk. During Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, primary amines often suffer from over-arylation, leading to diarylated impurities that are notoriously difficult to separate. The secondary amine restricts the reaction to a single substitution event. Furthermore, in the final API, the resulting tertiary amine restricts the conformational flexibility of the ethyl linker, often locking the molecule into a bioactive conformation that enhances binding affinity to the target kinase.
The Dimethylurea Pharmacophore
Urea derivatives are frequently utilized in medicinal chemistry due to their ability to act as hydrotropes, significantly improving the aqueous solubility of otherwise lipophilic heterocyclic scaffolds[3]. The 3,3-dimethyl substitution is a deliberate design choice: it prevents the urea from acting as a double hydrogen-bond donor, which can lead to off-target binding or poor membrane permeability. Instead, it provides a precisely tuned H-bond network ideal for interacting with the aspartate/glutamate residues in the ATP-binding pocket (hinge region) of kinases.
Fig 1: Mechanism of action showing the API binding the kinase hinge region to induce apoptosis.
Experimental Workflows & Protocols
The following protocol details the coupling of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea to a generic halogenated heteroaryl scaffold (e.g., 2-chloro-4-phenylpyrimidine) via SNAr. This method is designed as a self-validating system to ensure high-fidelity synthesis.
Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the halogenated scaffold (10.0 mmol) in 30 mL of anhydrous n-butanol.
Reagent Addition: Add DIPEA (25.0 mmol) to the solution, followed by the dropwise addition of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (12.0 mmol).
Causality Note: DIPEA is selected as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the substitution, preventing the protonation of the precursor's secondary amine, which would otherwise neutralize its nucleophilicity and stall the reaction.
Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C under an inert nitrogen atmosphere for 12 hours.
Self-Validation & Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The system validates itself when the UV-active starting material spot (typically high Rf) completely disappears, replaced by a more polar product spot. The reaction mixture will also undergo a noticeable color shift (often from pale yellow to deep amber) as the tertiary amine product forms.
Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the n-butanol. Partition the resulting viscous residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).
Isolation: Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.
Salt Formation (Optional): Dissolve the crude free base in minimal hot ethanol and add 1.0 equivalent of 2M HCl in diethyl ether. The formation of a white crystalline precipitate upon cooling to 4 °C validates the successful isolation of the API salt.
Fig 2: Synthetic workflow for coupling the urea precursor to a heterocyclic API scaffold.
Quantitative Method Comparison
Depending on the electronic nature of the heterocyclic scaffold, SNAr may not always be optimal. Below is a summarized comparison of coupling methodologies utilizing 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, allowing chemists to select the most appropriate trajectory based on substrate reactivity.
Coupling Methodology
Reagents & Catalysts
Solvent
Temp (°C)
Time (h)
Avg. Yield (%)
Purity (HPLC)
Nucleophilic Aromatic Substitution (SNAr)
DIPEA (2.5 eq)
n-Butanol
110
12
82 - 88
>98%
Buchwald-Hartwig Amination
Pd₂(dba)₃, BINAP, Cs₂CO₃
1,4-Dioxane
90
8
90 - 95
>99%
Reductive Amination (for aldehyde scaffolds)
NaBH(OAc)₃, AcOH (cat.)
DCE
25
16
75 - 80
>95%
Data Interpretation: While Buchwald-Hartwig amination offers superior yields and purity for electron-rich or sterically hindered aryl halides, SNAr remains the preferred, cost-effective route for electron-deficient scaffolds (e.g., fluorinated azaindoles or chloropyrimidines) due to the avoidance of expensive palladium catalysts and phosphine ligands.
References
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: Journal of Medicinal Chemistry (via National Institutes of Health / PMC)
URL:[Link]
US20070149561A1 - Azaindole inhibitors of aurora kinases
Source: Google Patents
URL
WO2017075107A1 - Point mutations in trk inhibitor-resistant cancer and methods relating to the same
Source: Google Patents
URL
Purification methods and recrystallization techniques for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the purification of 3,3-Dimethyl-1-[2-(methylamino)et...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, a substituted urea derivative. High purity of active pharmaceutical ingredients and research compounds is critical for accurate downstream applications, including biological assays and formulation development. This guide details purification strategies with a primary focus on recrystallization, the most effective and scalable method for obtaining high-purity crystalline solids.[1] We present a systematic approach to solvent selection, detailed experimental protocols, quality control measures, and troubleshooting advice, grounded in the principles of physical organic chemistry.
Introduction: The Imperative for Purity
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a polar, non-symmetrical urea derivative. Like many substituted ureas, its synthesis can result in a crude product containing unreacted starting materials, reaction byproducts, and decomposition products.[2][3] The presence of these impurities can confound experimental results and compromise the safety and efficacy of a potential drug substance.
This guide is designed to serve as a Senior Application Scientist's perspective on developing a robust and reproducible purification workflow. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
Compound Profile and Purification Strategy
Physicochemical Properties
Structure: The molecule contains a polar urea core, a basic secondary amine, and non-polar dimethylamino and ethyl groups.
Polarity: The combination of hydrogen bond donors (-NH-) and acceptors (C=O, -NH-) makes the molecule polar.
Solubility: Expected to be soluble in polar protic solvents (e.g., alcohols) and potentially water, with low solubility in non-polar solvents (e.g., hexanes, toluene). The basic amine allows for the formation of water-soluble salts in acidic conditions.
Common Impurity Profile
The purification strategy must account for impurities likely arising from common synthetic routes, such as the reaction of an amine with an isocyanate or carbamoyl chloride.[2]
Unreacted Amines: Starting materials like N,N-dimethyl-1,2-ethanediamine.
Symmetrically Substituted Ureas: Byproducts from side reactions.
Inorganic Salts: Salts generated during the synthesis (e.g., hydrochloride salts).
Thermally Degraded Products: Ureas can exhibit poor thermal stability, leading to decomposition if heated excessively.[3]
Overall Purification Workflow
A multi-step approach is recommended for achieving high purity. An initial extractive workup can remove bulk impurities, followed by recrystallization as the primary polishing step.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocol
This protocol assumes a suitable single solvent (e.g., Isopropanol) has been identified.
Protocol 3: Single Solvent Recrystallization
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely. [4]Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.
[5]2. Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities. [6][7]Rapid cooling can cause precipitation, trapping impurities.
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
[6]6. Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away residual mother liquor (which contains the soluble impurities) without dissolving a significant amount of the product crystals.
[1][5]7. Drying: Continue to pull a vacuum to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Quality Control and Validation
Purification is incomplete without validation. The following tests should be performed on the final product.
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 1 °C). Impurities tend to depress and broaden the melting range.
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A single sharp peak should be observed, and purity should be calculated based on the area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining solvent or organic impurities.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
Too much solvent was used; solution is not supersaturated.
Boil off some of the solvent to increase concentration and allow to cool again. If still no crystals, the chosen solvent may be unsuitable.
Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product. [8]
Compound "Oils Out"
The boiling point of the solvent is higher than the melting point of the solute; the compound is melting, not dissolving.
Add more solvent to dissolve the oil while heating. Alternatively, switch to a lower-boiling point solvent. [9]
Low Recovery/Yield
Too much solvent was used; crystals were washed with room-temperature solvent; filtration was performed before cooling was complete.
Ensure minimal solvent is used. Always wash crystals with ice-cold solvent. Ensure adequate time for chilling in an ice bath.
Colored Product
Colored impurities are co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. [1][10]
References
US2257717A - Manufacture and purification of urea derivatives - Google P
overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)- | Benchchem.
Why is methanol used in recrystallization of urea? - Quora. (2018, September 5).
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). DOI:10.1039/D2CS00697A.
Removing trace impurities from synthesized 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
Welcome to the Technical Support Center for the synthesis and purification of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. This guide is designed for researchers, scientists, and professionals in drug development who are w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in obtaining this compound with high purity.
Introduction: The Challenge of Purity
The synthesis of unsymmetrical ureas such as 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea often presents significant purification challenges. The presence of multiple amine functionalities with different basicities, coupled with the potential for side reactions, can lead to a complex mixture of impurities. This guide provides a logical, experience-driven approach to systematically identify and remove these impurities.
A common and direct synthetic route to 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea involves the reaction of N,N,N'-trimethylethylenediamine with a carbonylating agent, or the reaction of N,N-dimethylethylenediamine with methyl isocyanate. The latter is often preferred for its relative simplicity. However, this seemingly straightforward reaction can be complicated by the formation of symmetrically substituted ureas and other byproducts.[1][2]
This section addresses specific issues you may encounter during the purification of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.
Q1: My final product shows multiple spots on TLC, even after initial work-up. What are the likely impurities?
A1: The most common impurities in the synthesis of unsymmetrical ureas from two different amines are the corresponding symmetrical ureas.[1] In the synthesis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea from N,N-dimethylethylenediamine and methyl isocyanate, the primary impurities you are likely observing are:
1,3-Dimethylurea: Formed from the reaction of methyl isocyanate with traces of water, followed by reaction with another molecule of methyl isocyanate.[3]
Symmetrically Substituted Bis-urea: Arising from the reaction of two molecules of N,N-dimethylethylenediamine with a carbonyl source.
Unreacted Starting Materials: Residual N,N-dimethylethylenediamine or methyl isocyanate (or its hydrolysis products).
The presence of a tertiary amine in the target molecule also makes it susceptible to side reactions if harsh conditions are used.
Q2: I am struggling to separate my product from the starting amine by column chromatography. What should I do?
A2: The high polarity and basicity of both your product and the unreacted N,N-dimethylethylenediamine can make separation on silica gel challenging, often resulting in streaking and poor resolution. Here are several strategies to overcome this:
Utilize an Amine-Deactivated Silica Gel: Pre-treating your silica gel with a triethylamine solution can neutralize acidic sites, reducing tailing of basic compounds. A common practice is to use a solvent system containing a small percentage (0.5-1%) of triethylamine.
Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18-functionalized silica gel for reverse-phase chromatography. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4]
Employ an Acid-Base Extraction: This is a highly effective method for separating your product from less basic impurities. The tertiary amine in your product allows for selective extraction. See the detailed protocol below.
Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" is a common issue when purifying polar, flexible molecules like ureas, and it indicates that the compound is coming out of solution above its melting point or as a supersaturated liquid.[5] To induce crystallization, consider the following:
Solvent Selection is Key: The ideal solvent will dissolve your compound at high temperatures but have very low solubility at room temperature or below.[6] Experiment with a range of solvents. For ureas, polar protic solvents like isopropanol or ethanol, or mixtures with non-polar solvents like toluene or ethyl acetate, can be effective.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling.[6]
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[5]
Use a Multi-Solvent System: Dissolve your compound in a good solvent (e.g., a minimal amount of hot ethanol) and then slowly add a poor solvent (e.g., hexanes or diethyl ether) until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential for unambiguous characterization:
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of urea compounds.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound. The chemical shifts of the protons and carbons adjacent to the urea and amine functionalities will be characteristic.[9][10]
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the tertiary and secondary amines in your product to separate it from neutral or less basic impurities.[11][12]
Rationale: By treating the crude reaction mixture with a dilute acid, the basic product will be protonated, forming a water-soluble salt. Neutral impurities will remain in the organic phase. Subsequent basification of the aqueous layer will deprotonate the product, allowing it to be extracted back into an organic solvent.
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >10. This will deprotonate your product.
Back-Extraction: Extract the basified aqueous solution with fresh DCM or ethyl acetate (3x). The purified product will now be in the organic layer.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Flash Column Chromatography with an Amine-Modified Eluent
This protocol is designed to improve the separation of basic compounds on silica gel.[13][14]
Rationale: The addition of a small amount of a volatile base like triethylamine to the mobile phase deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of basic analytes.
Step-by-Step Methodology:
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of DCM and methanol. Add 0.5-1% triethylamine to the developing solvent. Aim for an Rf value of 0.2-0.4 for your product.
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (without the added methanol initially, if using a gradient).
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel ("dry loading").
Elution: Begin elution with the determined solvent system. If a gradient is needed, slowly increase the proportion of the more polar solvent (e.g., methanol).
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of Chromatography Workflow:
Caption: General workflow for flash column chromatography.
Data Summary Table
The following table provides typical analytical parameters for the characterization of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.
Analytical Technique
Typical Parameters
Expected Observations
HPLC
Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: A: 0.1% Formic Acid in Water, B: AcetonitrileGradient: 5-95% B over 15 minDetection: UV at 210 nm
A single major peak corresponding to the product. Purity >95%.
¹H NMR
Solvent: CDCl₃ or DMSO-d₆
Characteristic peaks for the N-methyl groups, ethyl bridge, and NH protons.
¹³C NMR
Solvent: CDCl₃ or DMSO-d₆
A distinct peak for the urea carbonyl carbon (~160 ppm) and signals for the aliphatic carbons.
MS (ESI+)
-
[M+H]⁺ corresponding to the molecular weight of the product.
References
Groszek, G., & Wolszczak, M. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Organic Process Research & Development, 6(5), 634-637. Available from: [Link]
ChemEurope.com. (2024). Chinese scientists synthesize unsymmetrical ureas using non-phosgene method. Available from: [Link]
Cheng, S., Wu, J., Jia, H., Xie, R., & Zhu, N. (2023). Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. The Journal of Organic Chemistry, 88(23), 17297-17305. Available from: [Link]
Hernandez, A. G., Grooms, G. M., El-Alfy, A. T., & Stec, J. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176. Available from: [Link]
Wang, Z., & Wang, D. (2025). Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas. Science China Chemistry, 68(1), 1-2. Available from: [Link]
Wikipedia. (2023). Acid–base extraction. Available from: [Link]
Gallou, I., et al. (2005). Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry, 70(17), 6960-6963. Available from: [Link]
Martínez-Otero, D., et al. (2021). Persistence of N—H···O C Interactions in the Crystallization Mechanisms of Trisubstituted Bis-Ureas with Bulky Substituents. Crystal Growth & Design, 21(10), 5769-5781. Available from: [Link]
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
Hojjatie, M., & Abrams, S. (2014). Liquid Chromatographic Determination of Urea in Water-Soluble Urea-Formaldehyde Fertilizer Products and in Aqueous Urea Solutions: Collaborative Study. Journal of AOAC International, 97(3), 733-739. Available from: [Link]
SIELC Technologies. (2018). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
Wei, M., Jin, X., & Zhao, Y. (2019). [Preparation and performance evaluation of a novel polar urea-propyl-C30 stationary phase]. Se pu = Chinese journal of chromatography, 37(2), 143–148. Available from: [Link]
Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Available from: [Link]
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Available from: [Link]
El-Damasy, A. K., et al. (2024). Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents. Molecules, 29(6), 1386. Available from: [Link]
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. Available from: [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available from: [Link]
Chromatography Forum. (2013, October 29). Urea analysis HPLC/ C18 column. Available from: [Link]
Cheng, S., et al. (2025). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Green Chemistry. Available from: [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
BioSpectra. (2025, May 2). UREA ASSAY VIA HPLC. Available from: [Link]
Iannelli, F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(8), 774. Available from: [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
Karumanchi, K., Vemulapati, H. R., & Chavakula, R. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). Organic Preparations and Procedures International, 55(6), 581-583. Available from: [Link]
Wikipedia. (2024). Methyl isocyanate. Available from: [Link]
Handling moisture sensitivity and hygroscopicity of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea in the lab
Technical Support Center: Handling 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea Welcome to the Technical Support Center for handling highly hygroscopic and moisture-sensitive aliphatic amine-urea derivatives. As a Senior Ap...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
Welcome to the Technical Support Center for handling highly hygroscopic and moisture-sensitive aliphatic amine-urea derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea .
This compound features both a secondary amine and a urea linkage. These functional groups act as potent hydrogen-bond donors and acceptors, giving the molecule an extreme affinity for atmospheric water vapor[1]. Improper handling not only leads to deliquescence (the solid dissolving in its own absorbed moisture) but also severely compromises analytical quantification, particularly during Karl Fischer (KF) moisture analysis[2].
This guide provides field-proven, self-validating protocols to ensure scientific integrity during your experiments.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea rapidly gain weight and form a sticky paste on the analytical balance?A1: The compound is undergoing rapid moisture sorption. The urea core (-NH-CO-N<) and the secondary amine (-NH-CH3) form strong intermolecular hydrogen bonds with ambient water vapor. When relative humidity (RH) exceeds the deliquescence point of the compound, it absorbs enough moisture to undergo a phase transformation from a crystalline powder to a sticky, amorphous paste[3]. This continuous mass increase makes it impossible to achieve a stable reading on an open analytical balance.
Q2: I am trying to measure the water content of this compound using a Karl Fischer (KF) titrator, but the titration runs continuously without reaching an endpoint. Is my reagent expired?A2: Your reagent is likely fine; the issue is the inherent basicity of your sample. Karl Fischer titration relies on the stoichiometric reduction of iodine by sulfur dioxide, a reaction that requires an optimal pH of 5 to 7[4]. The secondary amine in 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is strongly alkaline. When injected, it shifts the pH of the KF anolyte into the alkaline range (pH > 8). In this environment, iodine undergoes disproportionation side reactions, meaning the titrator continuously consumes iodine without ever neutralizing all the water[2][5]. This phenomenon is known as a "dragging endpoint." You must buffer the system using a neutralizing agent like benzoic acid[2].
Q3: How should I store bulk quantities of this compound to prevent degradation?A3: It must be stored in a tightly sealed, airtight container within a desiccator containing an active, non-flammable desiccant (e.g., indicating silica gel or calcium sulfate)[6]. For long-term stability, storing the desiccator in a temperature-controlled environment prevents thermally induced moisture migration.
Part 2: Quantitative Data & Classification
To properly handle hygroscopic pharmaceutical intermediates, we must classify their moisture uptake behavior. Dynamic Vapor Sorption (DVS) is typically used to profile this[7]. Below is the standard quantitative classification for hygroscopicity and the corresponding impact on Karl Fischer analytical conditions.
Table 1: Hygroscopicity Classification & Storage Impact
(Based on % Water Uptake at 25 °C and 80% Relative Humidity)[1]
Table 2: Karl Fischer Titration Buffer Optimization for Basic Amines [2][5]
Titration Condition
Anolyte pH
Endpoint Behavior
Moisture Recovery Accuracy
Standard Unbuffered KF
> 8.0 (Alkaline)
Dragging / Continuous
Severely Overestimated (Failed)
Buffered with Benzoic Acid
5.0 - 7.0 (Optimal)
Fast / Stable Drift
Accurate & Reproducible
Part 3: Mechanistic Workflows (Visualized)
Below are the logical pathways for handling and analyzing this compound.
Workflow 1: Handling and Weighing
To prevent atmospheric moisture from skewing your molar ratios, follow this environmental control pathway.
Caption: Workflow for handling and weighing moisture-sensitive hygroscopic compounds.
Workflow 2: Karl Fischer Titration Troubleshooting
This diagram illustrates the causality behind titration failures and the chemical intervention required to restore system integrity.
Caption: Mechanistic pathway of Karl Fischer titration troubleshooting for strongly basic amines.
Part 4: Validated Experimental Protocols
Protocol A: Weighing by Difference (Self-Validating Mass Transfer)
Causality: Exposing a tared vessel containing hygroscopic powder to ambient air causes a continuous mass increase on the balance, making the reading unstable[9]. Weighing by difference ensures the recorded mass is exactly what was transferred, immune to atmospheric moisture absorption during the reading.
Preparation: Oven-dry a glass weighing bottle with a ground-glass stopper. Cool it completely inside a desiccator[9].
Bulk Transfer: Inside a dry glovebox (or under low-humidity conditions), transfer the bulk 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea into the weighing bottle and seal it tightly.
Initial Weighing: Remove the sealed bottle from the glovebox, place it on the analytical balance, and record the exact initial mass (
M1
).
Dispensing: Quickly open the bottle, transfer the estimated required amount of compound directly into your reaction flask, and immediately replace the stopper.
Final Weighing: Place the sealed bottle back on the balance and record the final mass (
M2
).
Validation: The exact mass of the reagent added to your reaction is strictly
M1−M2
. Because the vessel is sealed during both measurements, atmospheric moisture cannot skew the balance reading.
Protocol B: Modified Coulometric Karl Fischer Titration for Basic Amines
Causality: To prevent the secondary amine from shifting the pH and inducing iodine disproportionation, the anolyte must be pre-buffered with a weak acid[2][5].
Cell Preparation: Add 10 g of high-purity benzoic acid to 100 mL of the KF anode solution inside the titration cell[2].
Dissolution & Blanking: Stir the anolyte vigorously until the benzoic acid is completely dissolved. Start the pre-titration (blanking) sequence.
System Validation: Wait until the background drift stabilizes (typically < 10 µ g/min ). Do not proceed if the drift is unstable, as this indicates incomplete neutralization of background moisture or a leaking cell.[4]
Sample Loading: Draw the liquid sample (or solid dissolved in anhydrous methanol) into a dry, gas-tight syringe. Weigh the loaded syringe on an analytical balance to obtain the initial weight.
Injection: Inject the sample through the rubber septum of the electrolytic cell, ensuring the needle is submerged below the anolyte surface.
Titration & Back-Weighing: Immediately start the titration. While the instrument titrates to a fast endpoint, re-weigh the empty syringe to determine the exact sample mass injected by difference[5].
Calculation: The titrator will output the absolute water content (in µg), which is then divided by the injected sample mass to yield the highly accurate %w/w or ppm moisture content[4].
References
TutorChase. "How do you handle hygroscopic solutes in the lab? - TutorChase".
Sigma-Aldrich. "Determination of Water Content in 2-Propylamine Using Karl Fischer Titration".
Hiranuma. "Water contents Amines".
Scribd. "Analytical Chemistry in Chem 102 | PDF - Scribd".
Boekel Scientific. "Lab Desiccator Guide | What Is A Desiccator? - Boekel Scientific".
Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain".
TA Instruments. "Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer".
SG Systems Global. "Karl Fischer Titration – Moisture Analysis".
ACS Publications. "Solid-State Interaction of Pharmaceutical Cocrystals with Water Vapor".
A Comparative Guide to Urea Derivatives in Organic Synthesis: 1,3-Dimethylurea vs. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
In the landscape of organic synthesis, urea derivatives represent a versatile and powerful class of molecules. Their applications range from simple, bulk-scale reagents to meticulously designed, highly functionalized lig...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of organic synthesis, urea derivatives represent a versatile and powerful class of molecules. Their applications range from simple, bulk-scale reagents to meticulously designed, highly functionalized ligands for complex catalytic systems. This guide provides an in-depth technical comparison between two structurally distinct ureas: the common and symmetrical 1,3-dimethylurea (DMU) , and the functionalized, asymmetrical 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea .
We will explore their disparate roles, moving from the established utility of DMU as a reaction component to the prospective application of its functionalized counterpart as a bespoke ligand in modern cross-coupling catalysis. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the tactical choice of urea derivatives in synthetic design.
Section 1: Physicochemical Properties and Structural Distinction
The fundamental differences in the roles of these two molecules are rooted in their distinct structures. 1,3-Dimethylurea is a simple, symmetrical molecule with two secondary amide groups. In contrast, 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is an N,N,N'-trisubstituted urea featuring a tertiary amide, a secondary amide, and a pendant secondary amine, which introduces the potential for chelation.
Property
1,3-Dimethylurea
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
CAS Number
96-31-1
1423117-50-3
Molecular Formula
C₃H₈N₂O
C₆H₁₅N₃O
Molecular Weight
88.11 g/mol
145.20 g/mol
Appearance
Colorless to white crystalline powder
Not widely documented; likely an oil or low-melting solid
Key Structural Feature
Symmetrical, two N-H protons
Asymmetrical, one N-H proton, one pendant amino group
Primary Synthetic Role
Reagent / Additive
Potential Bidentate Ligand
Section 2: 1,3-Dimethylurea - The Established Reagent and Process Additive
1,3-Dimethylurea (DMU) is a widely used intermediate and additive in chemical manufacturing. Its utility in organic synthesis stems from its high polarity and its ability to act as a hydrogen bond donor. It is frequently employed as a building block in multicomponent reactions and as a beneficial additive in transition metal catalysis.
Application Profile 1: The Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in many biologically active molecules. In this reaction, a urea derivative, a β-ketoester, and an aldehyde condense under acidic conditions. Symmetrical N,N'-dialkylated ureas like DMU are excellent substrates.
A recent study detailed a five-component cascade reaction initiated by a Biginelli condensation using N,N'-dimethylurea, formaldehyde, and various β-ketoesters.[1] This highlights the role of DMU as a core structural component.
Experimental Data: Biginelli Reaction with an N,N'-Dialkyl(thio)urea [1]
Urea Component
β-Ketoester
Aldehyde
Catalyst
Product
Yield of Biginelli Intermediate
N,N'-Dimethylthiourea
Ethyl Acetoacetate
Formaldehyde
InBr₃
DHPM Product (2A)
61%
N,N'-Dimethylthiourea
Methyl Acetoacetate
Formaldehyde
InBr₃
DHPM Product (3A)
48%
Note: Data is shown for the thiourea analog, which behaves similarly to DMU in this reaction and for which specific yield data was clearly reported.
Causality in Experimental Design:
The choice of an N,N'-disubstituted urea like DMU prevents unwanted side reactions at the nitrogen atoms, leading to a more controlled reaction outcome compared to unsubstituted urea. The acidic catalyst (e.g., InBr₃, HCl) is crucial for activating the aldehyde component towards nucleophilic attack and for facilitating the final dehydration step.
Experimental Protocol: Synthesis of a DHPM via Biginelli Reaction [1]
To a solution of N,N'-dimethylurea (1.0 mmol, 1.0 equiv) in 95% ethanol (5 mL) is added the β-keto ester (1.8 equiv) and formaldehyde (3.0 equiv).
Indium(III) bromide (InBr₃, 10 mol%) is added as the catalyst.
The reaction mixture is heated to reflux and stirred for the specified time (e.g., 7 hours).
Progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel to isolate the dihydropyrimidinone product.
Visualization: Biginelli Reaction Mechanism
Below is a diagram illustrating the key steps in the formation of the DHPM ring system.
Figure 1. Simplified mechanism of the Biginelli reaction.
Application Profile 2: Additive in Cross-Coupling Reactions
In transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, solvent choice is critical. Highly polar, aprotic solvents are often required to dissolve inorganic bases (e.g., K₃PO₄) and organometallic intermediates. DMU, often in combination with other solvents, can serve this purpose effectively. Its high polarity and ability to form low-melting mixtures can enhance solubility and reaction rates.
While specific quantitative comparisons are often system-dependent, the principle is that additives like DMU can create a more homogeneous reaction environment, facilitating the interaction between the catalyst, substrates, and base, which is essential for the catalytic cycle to proceed efficiently.
Section 3: 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea - The Prospective Bidentate Ligand
While no specific synthetic applications for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea are currently documented in peer-reviewed literature, its structure strongly suggests a designed role as a bidentate ligand in transition metal catalysis. The field of ligand design has seen a surge in the development of functionalized ureas, such as phosphine-ureas, which have proven highly effective in various cross-coupling reactions.[2]
The key structural features of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea are:
A Urea Moiety: The oxygen atom of the urea is a Lewis basic site capable of coordinating to a metal center.
An Ethylamino Sidearm: The nitrogen atom of the pendant methylamino group provides a second point of coordination.
A Five-Membered Chelate Ring: The ethyl bridge between the two nitrogen donors allows for the formation of a thermodynamically stable five-membered ring upon coordination to a metal center.
This N,N-bidentate chelation is a common and powerful motif in catalysis, as it provides stability to the metal center and can influence the geometry and reactivity of the catalytic complex.
Prospective Application: Ligand in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, relying on a palladium catalyst.[3] The performance of this reaction is critically dependent on the ligand bound to the palladium. A ligand like 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea could stabilize the active Pd(0) species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Causality in Ligand Design:
The design of ligands like this is intentional. The bidentate nature provides a more stable metal-ligand complex compared to monodentate ligands, preventing catalyst decomposition. The electronic properties of the urea and amine donors can be tuned to modulate the electron density at the metal center, thereby optimizing its catalytic activity for specific substrates. The development of specialized phosphine-urea ligands for Suzuki, Stille, and Buchwald-Hartwig reactions provides a strong precedent for this application.[2]
Prospective Experimental Protocol: Use as a Ligand in a Suzuki-Miyaura Coupling
Disclaimer: This protocol is a representative example based on general procedures for similar ligand types and has not been experimentally validated for this specific compound.
To an oven-dried reaction vessel is added the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand, 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (2.5 mol%).
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon).
The aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv) are added, followed by the solvent (e.g., dioxane).
The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by flash column chromatography.
Visualization: Proposed Ligand Coordination in Catalysis
The diagram below illustrates the proposed bidentate coordination of the functionalized urea to a palladium center within the Suzuki-Miyaura catalytic cycle.
Figure 2. Proposed role of the functionalized urea as a bidentate ligand in the Suzuki cycle.
Section 4: Comparative Analysis and Outlook
The comparison between 1,3-dimethylurea and 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a tale of two distinct synthetic philosophies.
Participates directly in bond formation (e.g., Biginelli) or modifies the reaction medium.
Coordinates to a metal center to modulate its catalytic activity and stability.
Cost & Availability
Low cost, widely available commodity chemical.
Likely a specialty chemical requiring multi-step synthesis; not widely available.
Application Focus
Robust, well-established multicomponent reactions and process chemistry.
High-efficiency, selective, modern cross-coupling reactions.
Conclusion
1,3-Dimethylurea remains a reliable and cost-effective workhorse for specific applications, particularly in the construction of heterocyclic systems like DHPMs and as a process additive to improve reaction conditions. Its value lies in its simplicity and robustness.
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea , on the other hand, represents the modern approach of rational design in catalysis. While experimental data for this specific molecule is not yet available in the public domain, its structure is emblematic of a class of functionalized ureas designed to act as high-performance ligands. Its potential lies in enabling challenging catalytic transformations with high efficiency and selectivity, a cornerstone of contemporary pharmaceutical and materials science research.
For the practicing chemist, the choice is clear: DMU is a tool for established, bulk-scale synthesis, while functionalized ureas are precision instruments for developing novel, highly optimized catalytic processes. The continued exploration of functionalized urea scaffolds as ligands and organocatalysts promises to unlock new and powerful synthetic methodologies.
References
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. [Link]
American Chemical Society. (2024). Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. ACS Spring 2024 Sessions. [Link]
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from Ataman Kimya website. [Link]
Journal de la Société Marocaine de Chimie Hétérocyclique. (2011). SYNTHESIS OF NEW NITROGEN RICH TRIDENDETE LIGANDS N,N-BIS(1H-1,2,4-TRIAZOL-1-YLMETHYL)AMINES. [Link]
ResearchGate. (n.d.). Mechanism variation for N,N′-dimethylurea-based Biginelli reaction. [Link]
PolyU Institutional Research Archive. (n.d.). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. [Link]
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
MDPI. (2023). Polydentate N,O-Ligands Possessing Unsymmetrical Urea Fragments Attached to a p-Cresol Scaffold. [Link]
Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. [Link]
Royal Society of Chemistry. (n.d.). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm. [Link]
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]
MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. [Link]
Comparative analysis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea and related aliphatic ureas
Foreword: Navigating the Landscape of Aliphatic Ureas in Drug Discovery The urea scaffold represents a cornerstone in modern medicinal chemistry, lauded for its role as a privileged structure in a multitude of therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Landscape of Aliphatic Ureas in Drug Discovery
The urea scaffold represents a cornerstone in modern medicinal chemistry, lauded for its role as a privileged structure in a multitude of therapeutic agents.[1][2] Its unique ability to form stable hydrogen bond networks allows for potent and specific interactions with a wide array of biological targets.[1] This guide offers a comparative analysis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea and related simple aliphatic ureas.
It is important to note at the outset that while extensive data exists for many urea derivatives, specific experimental data for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is not widely available in the public domain. This guide, therefore, aims to provide a comprehensive overview of structurally related and well-characterized aliphatic ureas to serve as a foundational reference. By understanding the properties of these analogs, researchers can make informed hypotheses about the potential characteristics of lesser-known compounds like 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.
This document is structured to provide a logical flow of information, beginning with the fundamental properties of the selected aliphatic ureas, followed by a discussion of their synthesis, biological activities, and pharmacokinetic considerations. Detailed experimental protocols are provided to empower researchers in their own investigations.
Introduction to Selected Aliphatic Ureas
For the purpose of this comparative analysis, we will focus on the following aliphatic ureas:
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (Target Compound): A simple aliphatic urea with a terminal methylamino group.
N,N-Dimethylurea (asym-Dimethylurea): An asymmetrical dimethylated urea.
N,N'-Dimethylurea (sym-Dimethylurea): A symmetrical dimethylated urea.
Ethylurea: A monosubstituted aliphatic urea.
These compounds have been selected based on their structural simplicity and their representation of different substitution patterns on the urea backbone.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The following table summarizes the key physicochemical properties of our selected aliphatic ureas.
Expert Insights: The substitution pattern on the urea nitrogen atoms significantly influences the physicochemical properties. Symmetrical substitution, as in N,N'-dimethylurea, often leads to a lower melting point compared to its asymmetrical counterpart, N,N-dimethylurea. This can be attributed to differences in crystal packing. The presence of additional functional groups, such as the terminal amino group in our target compound, is expected to increase polarity and water solubility.
Synthesis of Aliphatic Ureas: A Methodological Overview
The synthesis of unsymmetrical ureas typically involves the reaction of an amine with an isocyanate. Symmetrical ureas can often be prepared from the reaction of a primary amine with phosgene or a phosgene equivalent.[11]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of an unsymmetrical aliphatic urea.
Caption: Workflow for assessing the ADME properties of a drug candidate.
Expert Insights: For small, polar molecules like the aliphatic ureas discussed, renal clearance is often a major route of elimination. Their low molecular weight and potential for high water solubility would favor excretion through the kidneys. Metabolic stability can be influenced by the presence of alkyl groups, which can be sites of oxidation by cytochrome P450 enzymes. The lack of aromatic rings in these simple aliphatic ureas generally suggests a lower likelihood of metabolism via pathways common for aromatic compounds.
[12]
Conclusion and Future Directions
This guide provides a comparative overview of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea and related simple aliphatic ureas. While a significant data gap exists for the target compound, the information presented on its structural analogs offers a valuable starting point for researchers. The provided synthesis and analytical protocols can be adapted for the investigation of novel aliphatic ureas.
Future research should focus on the synthesis and comprehensive characterization of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea to elucidate its physicochemical properties, biological activities, and pharmacokinetic profile. Such studies will be crucial in determining its potential as a lead compound or a valuable building block in drug discovery programs.
OECD SIDS. 1,3-Dimethylurea CAS N°: 96-31-1. [Link]
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(7), 2751–2788. [Link]
NextSDS. 3,3-dimethyl-1-[2-(methylsulfanyl)ethyl]urea — Chemical Substance Information. [Link]
Stella, L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 245, 114922. [Link]
ResearchGate. Ureas: Applications in Drug Design | Request PDF. [Link]
Azomures. Working Document SAFETY DATA SHEET UREA. [Link]
Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC medicinal chemistry, 12(12), 2006–2036. [Link]
Flack, K., et al. (1974). The effect of N-nitroso-N-methylurea and N-dimethylnitrosamine on cell mediated and humoral immune responses in rats and mice. British journal of cancer, 30(6), 512–523. [Link]
A Comparative Toxicological Assessment of Urea Derivatives: Profiling 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the toxicity profiles of various classes of urea derivatives, with a specific focus on contextualizing the pot...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of various classes of urea derivatives, with a specific focus on contextualizing the potential hazards of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. As a diverse chemical family, urea derivatives are integral to numerous applications, from pharmaceuticals and cosmetics to agriculture.[1] Understanding their structure-toxicity relationships is paramount for safe handling, development, and risk assessment. This document synthesizes available experimental data to offer a comparative perspective on their toxicological properties.
Introduction to the Chemical Landscape of Urea Derivatives
Urea, a simple organic diamide of carbonic acid, serves as a fundamental scaffold for a vast array of derivatives. The central carbonyl group flanked by two nitrogen atoms allows for extensive substitution, leading to compounds with remarkably different physicochemical and biological properties. This structural versatility is the basis for their wide-ranging applications and, consequently, their varied toxicity profiles. This guide will explore the toxicological characteristics of four distinct classes of urea derivatives to provide a framework for evaluating the subject compound, 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.
Caption: Workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound.
Incubation: Incubate the plates for a period of 24 to 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
Analysis: Plot the absorbance against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
In Vitro Micronucleus Test
This genotoxicity assay detects chromosomal damage.
Step-by-Step Methodology:
Cell Culture: Culture suitable mammalian cells (e.g., V79, CHO, or human peripheral blood lymphocytes) to a sufficient density.
Exposure: Treat the cells with at least three concentrations of the test compound, along with positive and negative controls, for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix).
Recovery: Remove the test compound and add a cytokinesis-blocking agent (e.g., cytochalasin B). Culture for a period sufficient to allow for one cell division.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or acridine orange).
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells compared to the negative control indicates genotoxic potential.
Conclusion
The toxicity of urea derivatives is highly dependent on their substitution patterns. While simple alkyl ureas exhibit low acute toxicity, other classes such as formaldehyde-releasers and phenylurea herbicides present significant hazards like genotoxicity and hematotoxicity, respectively. For 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, a definitive toxicological profile cannot be established without empirical data. However, based on a structural analysis, its toxicity is predicted to be more aligned with the less toxic simple alkyl ureas. This guide underscores the critical need for thorough experimental evaluation of novel chemical entities, even those belonging to a well-known chemical family, to ensure their safe application in research and industry.
References
Pfuhler, S., & Wolf, H. U. (2002). Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 514(1-2), 133-146. [Link]
ResearchGate. (2026, February 7). Effects of formaldehyde releasing preservatives dimethyl urea and diazolidinyl urea in several short term genotoxicity tests. Request PDF. [Link]
Gallant, G., Salvador, R., & Dulude, H. (1993). In Vitro Cytotoxicity and Differential Cellular Sensitivity of New N-methyl and N-propargyl Urea and Nitrosourea Derivatives of Diamino Acids Against Sixty Human NCI Tumor Cell Lines. Anticancer Research, 13(1), 133-139. [Link]
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Section 1: Physicochemical Profiling & Causality in Waste Segregation
Operational Guide: Safe Handling and RCRA-Compliant Disposal of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and RCRA-Compliant Disposal of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the operational management of specialized synthetic building blocks. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a prime example of a compound that requires a nuanced approach to waste management. While its structural features—a substituted urea core coupled with a secondary aliphatic amine—make it highly valuable for synthesizing complex Active Pharmaceutical Ingredients (APIs), these same features dictate strict handling and disposal protocols.
This guide provides a validated, step-by-step operational framework for the proper disposal of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. By following these procedures, your laboratory will maintain compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while safeguarding personnel and environmental health.
Before executing any disposal protocol, it is critical to understand the causality behind the procedure. Why do we segregate this specific chemical?
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea contains a reactive secondary amine. Amines act as both weak bases and nucleophiles. If this compound is inadvertently mixed with strong oxidizing waste (e.g., nitric acid, piranha solution, or peroxides) or concentrated acids, it can undergo rapid, exothermic acid-base neutralization or oxidative degradation. This generates heat and gas, which can dangerously pressurize sealed waste carboys[1]. Furthermore, due to its high nitrogen content and water solubility, flushing this compound down the drain violates environmental regulations, as it can act as a nutrient pollutant or exhibit aquatic toxicity[2].
Table 1: Waste Characterization and Segregation Parameters
Parameter
Operational Specification
Causality / Scientific Rationale
Chemical Class
Substituted Urea / Aliphatic Amine
The amine group dictates the basic, nucleophilic reactivity profile.
Primary Incompatibilities
Strong oxidizers, strong acids, acid chlorides
Segregation prevents exothermic reactions and toxic gas evolution in waste containers[1].
RCRA Classification
Unlisted Organic Waste
Chemical waste generators must evaluate if aqueous solutions exceed pH thresholds for characteristic corrosivity[2].
Preferred Disposal Route
High-Temperature Incineration
Complies with Land Disposal Restrictions (LDR) to prevent groundwater contamination[3].
Section 2: Regulatory Framework for Laboratory Disposal
To maintain a self-validating safety system, your disposal workflow must be grounded in federal regulations and standardized practices:
Accumulation Limits: Depending on your facility's generator status, waste must be transferred to a licensed disposal facility within 90 days for Large Quantity Generators[4]. Academic and research laboratories operating under may store waste for up to six months within the facility, provided regular, documented inspections occur[5].
Land Disposal Restrictions (LDR): Direct landfilling of organic chemical waste is strictly prohibited. 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea must be subjected to a treatment process—specifically high-temperature incineration with NOx scrubbers—before any residual ash is land-disposed[3].
Standardization: The provides a recognized, authoritative framework for the classification, segregation, and lab-packing of such chemical wastes[6].
Section 3: Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Waste Segregation and Lab-Packing
This protocol ensures compliance by incorporating self-validating compatibility checks at every step.
Waste Stream Identification: Determine the physical state of the waste. Is the 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea a dry powder, or is it dissolved in a halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, water) solvent?
Container Selection: Select a chemically compatible, leak-proof container (e.g., High-Density Polyethylene, HDPE)[4]. Do not use metal containers if the waste is an aqueous basic solution.
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list the chemical name and the specific solvent used.
Volume Management: Fill the waste container to no more than 90% capacity to allow for vapor expansion and prevent overflow[4].
Secondary Containment: Place the waste drum in a secondary containment tray strictly segregated from acids and oxidizers[5].
Self-Validation Step: Visually inspect the container for bulging or temperature increases 15 minutes after adding the waste, confirming no unintended exothermic reactions have occurred.
Lab-Packing for Transport: For solid, unused, or expired reagents, retain the chemical in its original container. Pad the container with inert absorbent material within a larger, sturdy DOT-approved drum (Lab-Pack) for safe transport by a licensed waste vendor[3].
Protocol B: Emergency Spill Response and Decontamination
In the event of an accidental release, methodical action is required to prevent exposure and environmental contamination.
Isolation: Evacuate non-essential personnel from the immediate area and ensure adequate fume hood or room ventilation[2].
PPE Donning: Equip safety goggles, a lab coat, and chemical-resistant nitrile gloves. If aerosolized dust is present, a particulate respirator is mandatory[1].
Containment (Liquid Solutions): If dissolved in a solvent, encircle the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth)[1]. Never use combustible materials like sawdust.
Collection (Solid Powder): If spilled as a dry powder, avoid dry sweeping, which generates hazardous dust. Carefully collect the material using a spark-proof tool or a damp absorbent pad[2][7].
Transfer: Transfer the absorbed mixture into a designated solid hazardous waste container with a secure, leak-proof lid[1].
Site Decontamination: Scrub the contaminated surface with soap and water, followed by a thorough water rinse. Collect all wash water using dry absorbents[7].
Self-Validation Step: Use pH indicator paper on the final rinse water to confirm the surface has returned to a neutral pH (pH 6-8), ensuring the complete removal of the basic amine residue.
The following decision matrix illustrates the logical routing for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea waste, ensuring incompatible streams are never mixed.
Decision matrix for the segregation and disposal of substituted urea waste streams.
References
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories
Source: Daniels Health
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Title: How to Dispose of Chemical Waste in a Lab Correctly
Source: GAIACA
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Title: Laboratory Chemical Disposal and Land Disposal Restrictions
Source: Environmental Marketing Services
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Title: D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples
Source: ASTM International
URL: [Link]